Tert-butyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-17(2,3)24-16(23)22-8-4-5-12(11-22)9-14-20-15(21-25-14)13-10-18-6-7-19-13/h6-7,10,12H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOLGTBHJQBEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe tert-butyl group is often introduced via esterification reactions using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are critical to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazinyl or oxadiazolyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Tert-butyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazinyl and oxadiazolyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally related analogs (Table 1), focusing on:
- Heterocyclic core : Piperidine vs. pyrrolidine, azetidine, or other nitrogen-containing rings.
- Oxadiazole substituents: Pyrazine vs. aryl, alkyl, or amino groups.
- Synthetic accessibility : Yields and reaction conditions.
Physicochemical Properties
- Lipophilicity : The pyrazine substituent (logP ~1.5 estimated) may reduce lipophilicity compared to 4-octylphenyl (logP ~8.5) but enhance water solubility, critical for CNS penetration .
- Molecular Weight : The target (346.37 g/mol) falls within the acceptable range for drug-like molecules (<500 g/mol), similar to cyclopropyl (307.39 g/mol) and fluorophenyl (295.73 g/mol) analogs .
Structure-Activity Relationship (SAR) Insights
- hydrophobic 4-octylphenyl or electron-withdrawing fluorophenyl groups . Cyclopropyl: Introduces steric constraints and metabolic stability but lacks aromatic interactions .
- Heterocycle Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects conformational flexibility and target binding .
Biological Activity
Tert-butyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H27N3O4
- Molecular Weight : 349.43 g/mol
- CAS Number : 1420891-43-5
The oxadiazole moiety in the compound is recognized for its role as a pharmacophore in various bioactive compounds. Oxadiazoles have been linked to diverse biological activities including:
- Antimicrobial properties
- Anticancer effects
- Modulation of neurotransmitter systems
The specific mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with various receptors and enzymes involved in these biological pathways.
Antimicrobial Activity
Studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance, research has shown that related oxadiazoles can inhibit bacterial growth effectively. The specific antimicrobial efficacy of this compound remains to be thoroughly evaluated.
Anticancer Properties
The potential anticancer activity of this compound is supported by its structural similarity to other known anticancer agents. The oxadiazole ring has been implicated in the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
Neuropharmacological Effects
Given the presence of the piperidine structure, there is potential for neuropharmacological applications. Piperidine derivatives have been explored for their effects on neurotransmitter systems such as serotonin and dopamine pathways, which are crucial in treating conditions like depression and anxiety.
Case Studies
Several studies have investigated related compounds with similar structures:
- Study on Oxadiazole Derivatives :
- A study published in Journal of Medicinal Chemistry highlighted the anticancer activities of oxadiazole derivatives against different cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell migration.
- Neuropharmacological Research :
- Research conducted on piperidine derivatives demonstrated their ability to modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
